molecular formula C12H12N2O B8045556 (E)-6-(2-Ethoxyvinyl)quinazoline

(E)-6-(2-Ethoxyvinyl)quinazoline

Cat. No.: B8045556
M. Wt: 200.24 g/mol
InChI Key: BJQNFZCMQHPCSY-AATRIKPKSA-N
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Description

(E)-6-(2-Ethoxyvinyl)quinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The this compound compound is characterized by the presence of an ethoxyvinyl group attached to the quinazoline ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-Ethoxyvinyl)quinazoline typically involves the reaction of quinazoline derivatives with ethoxyvinyl reagents under specific conditions. One common method involves the use of ethoxyethyne in the presence of a palladium catalyst. The reaction mixture is heated to reflux, and the product is purified through standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-Ethoxyvinyl)quinazoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline oxides.

    Reduction: Reduction reactions can convert the compound into quinazoline derivatives with different functional groups.

    Substitution: The ethoxyvinyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce quinazoline derivatives with hydroxyl or amino groups.

Scientific Research Applications

(E)-6-(2-Ethoxyvinyl)quinazoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-6-(2-Ethoxyvinyl)quinazoline involves its interaction with specific molecular targets and pathways. The ethoxyvinyl group can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    6-Methylquinazoline: A derivative with a methyl group instead of an ethoxyvinyl group.

    6-Ethoxyquinazoline: A derivative with an ethoxy group instead of an ethoxyvinyl group.

Uniqueness

(E)-6-(2-Ethoxyvinyl)quinazoline is unique due to the presence of the ethoxyvinyl group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-[(E)-2-ethoxyethenyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-15-6-5-10-3-4-12-11(7-10)8-13-9-14-12/h3-9H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQNFZCMQHPCSY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC1=CC2=CN=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C1=CC2=CN=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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